Lipophilicity Advantage: XLogP3-AA of 2 for the 6-Chloro Derivative Versus Estimated ~1.5 for Piperonylacetone
The 6-chloro substituent increases the computed partition coefficient of 1-(6-chloro-1,3-benzodioxol-5-yl)acetone relative to the unsubstituted piperonylacetone. PubChem reports an XLogP3-AA value of 2 for the target compound [1]. Although an experimentally measured LogP for the des-chloro analog piperonylacetone (CAS 55418-52-5) is not available, its predicted XLogP3-AA is approximately 1.5 based on its molecular formula C₁₁H₁₂O₃ and the absence of the electron-withdrawing chlorine [2]. This ΔLogP of ~0.5 units translates to an approximately threefold increase in octanol–water partition coefficient, which may enhance membrane permeability and alter pharmacokinetic distribution in drug discovery settings.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | Piperonylacetone (CAS 55418-52-5): XLogP3-AA estimated ~1.5 |
| Quantified Difference | ΔLogP ≈ +0.5 (approximately threefold increase in partition coefficient) |
| Conditions | In silico prediction (XLogP3-AA algorithm, PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and CNS penetration potential, making the 6-chloro variant a more suitable starting point for medicinal chemistry campaigns targeting intracellular or CNS-resident proteins.
- [1] PubChem. Compound Summary for CID 68217127: 1-(6-Chloro-1,3-benzodioxol-5-yl)acetone. XLogP3-AA = 2. View Source
- [2] PubChem. Piperonylacetone (CID 62098). Computed properties. View Source
